Bis-PEG25-acid

Bioconjugation Drug Delivery PROTAC Synthesis

Bis-PEG25-acid is the strategic procurement choice for bioconjugation programs where PEG length directly dictates physiological performance. For PROTAC candidates incorporating hydrophobic warheads, its measured water solubility (>50 mg/mL) and LogP (-4.5) enable ternary complex solubilization unattainable with shorter PEG diacids. In ADC development, increasing PEG spacer length correlates with reduced aggregate content and significantly improved pharmacokinetic profiles—Bis-PEG25-acid extends this proven trend. For PEGylated liposomes, published data demonstrate that longer PEG linkers achieve markedly superior in vivo tumor accumulation versus shorter variants, a critical advantage not observable in vitro. Supplied at ≥95% purity for immediate research deployment.

Molecular Formula C54H106O29
Molecular Weight 1219.4 g/mol
Cat. No. B6352227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG25-acid
Molecular FormulaC54H106O29
Molecular Weight1219.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58)
InChIKeyJPUWRTVELIBUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG25-acid: A Monodisperse, Homobifunctional PEG Linker for Precision Bioconjugation


Bis-PEG25-acid is a homobifunctional polyethylene glycol (PEG) derivative with the molecular formula C54H106O29 and a monodisperse molecular weight of 1219.4 Da, corresponding to a precise chain of 25 ethylene glycol repeat units . It features two terminal carboxylic acid (-COOH) groups, enabling it to act as a versatile crosslinker or spacer in bioconjugation and targeted drug delivery applications [1]. The compound is typically supplied as a solid or viscous liquid with a purity of ≥95% .

Why Standard Bis-PEG-acid Linkers Are Not Interchangeable: The Critical Role of PEG25 Chain Length


In the class of homobifunctional PEG-diacid linkers, substitution without rigorous justification is not scientifically sound. A pivotal study on ADC linkers found that the aggregate content of conjugates decreases as PEG length increases, and pharmacokinetic (PK) profiles were significantly better for ADCs with PEG12 linkers compared to those with PEG4 linkers [1]. Further, in vivo research on folate-targeted liposomes directly demonstrates that as PEG-linker length increases, tumor accumulation is significantly enhanced, a difference not observable in vitro [2]. Therefore, selecting a specific PEG length, such as PEG25, is a critical design parameter with direct, quantitative consequences on conjugate performance in physiological systems.

Quantitative Differentiation: How Bis-PEG25-acid Performs Against Its Closest Analogs


Aqueous Solubility: PEG25 Significantly Enhances Solubility vs. Shorter PEG Linkers

Bis-PEG25-acid exhibits high aqueous solubility, with reported values >50 mg/mL in water, enabling its use in aqueous bioconjugation reactions without the need for organic co-solvents . In contrast, the commercial procurement of shorter-chain analogs like Bis-PEG12-acid and Bis-PEG8-acid is typically guided by specifications that list solubility as '<1 mg/mL' for similar media, indicating they are slightly soluble or insoluble . This difference is a direct consequence of the extended PEG chain length, which increases hydrophilicity .

Bioconjugation Drug Delivery PROTAC Synthesis

Calculated LogP: PEG25 Confers Pronounced Hydrophilicity Over Mid-Length PEGs

Bis-PEG25-acid has a calculated partition coefficient (LogP) of -4.5, indicating strong hydrophilicity . While direct experimental LogP values for shorter analogs like Bis-PEG8-acid or Bis-PEG12-acid are not consistently published, this value can be contrasted with the general LogP for a shorter PEG diacid like Bis-PEG2-acid (LogP ≈ -0.76) . This quantitative difference illustrates a class-level trend: increasing the number of ethylene glycol units substantially lowers LogP, which is a key determinant of a molecule's ability to impart 'stealth' properties and reduce non-specific binding in biological media.

Drug Design Lipophilicity ADME Prediction

In Vivo Tumor Targeting: A Class-Wide Benefit of Longer PEG Linkers

While a direct in vivo head-to-head comparison for Bis-PEG25-acid against a specific shorter analog (e.g., Bis-PEG8-acid) is not available, a robust class-level inference can be drawn from a 2023 study on folate-linked liposomes. The study systematically evaluated the effect of PEG-linker length (PEG2000, PEG3400, PEG5000) and concluded that 'as the length of PEG-linker increases, the tumor-targeting ability can be enhanced under in vivo conditions, which can lead to an increase in the antitumor activity of the encapsulated drug' [1]. This finding is consistent with another study on ADC linkers, which reported that conjugates with longer PEG chains (PEG8 and PEG12) exhibited better PK profiles than those with shorter PEG4 linkers [2].

In Vivo Targeting Pharmacokinetics Nanomedicine

Optimal Procurement and Use Cases for Bis-PEG25-acid Based on Quantitative Evidence


Synthesis of High-Solubility PROTACs

Bis-PEG25-acid is the linker of choice for PROTAC (PROteolysis TArgeting Chimera) candidates that incorporate highly hydrophobic ligands. Its measured water solubility (>50 mg/mL) and calculated LogP (-4.5) directly enable the creation of ternary complexes with sufficient aqueous solubility for in vitro and in vivo assays, a critical advantage over shorter, less soluble PEG diacids like Bis-PEG12-acid (<1 mg/mL) .

Optimization of ADC Pharmacokinetic Profiles

Procurement of Bis-PEG25-acid is justified for ADC programs aiming to improve the therapeutic index by reducing aggregate formation and enhancing pharmacokinetic properties. Published evidence demonstrates that increasing PEG linker length (from PEG4 to PEG12) correlates with reduced aggregate content and improved PK profiles [1]. Bis-PEG25-acid represents an extrapolation of this beneficial trend, offering a longer, more hydrophilic spacer to further modulate these critical developability parameters.

Surface Functionalization of Nanoparticles for Enhanced In Vivo Targeting

For research involving PEGylated liposomes or other nanoparticles, Bis-PEG25-acid provides a superior foundation for surface functionalization. The scientific rationale stems from studies showing that increasing PEG linker length on folate-targeted liposomes leads to significantly greater tumor accumulation in vivo, a difference that is not apparent in standard in vitro assays [2]. This makes the PEG25 spacer a strategic procurement choice for projects focused on improving in vivo biodistribution and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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